Potassium dichromate

Catalog No.
S580803
CAS No.
7778-50-9
M.F
K2Cr2O7
Cr2K2O7
M. Wt
294.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium dichromate

CAS Number

7778-50-9

Product Name

Potassium dichromate

IUPAC Name

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

K2Cr2O7
Cr2K2O7

Molecular Weight

294.18 g/mol

InChI

InChI=1S/2Cr.2K.7O/q;;2*+1;;;;;;2*-1

InChI Key

KMUONIBRACKNSN-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+]

Solubility

10 to 50 mg/mL at 68° F (NTP, 1992)
In water, 45,000 mg/L at 25 °C
Solubility in water: 4.9 g/100 cc at 0 °C; 102 g/100 cc at 100 °C; insoluble in alcohol
Saturated aqueous solution contains 4.3% at 0 °C; 11.7% at 20 °C; 20.9% at 40 °C; 50.2% at 100 °C
Solubility in water, g/100ml at 20 °C: 12 (moderate)

Synonyms

Bichromate, Potassium, Dichromate, Potassium, K2Cr2O7, Potassium Bichromate, Potassium Dichromate

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+]

Potassium dichromate (K2Cr2O7) is a widely used reagent in analytical chemistry due to its strong oxidizing properties []. Here's a breakdown of its applications in scientific research:

  • Oxidation of Alcohols

    Potassium dichromate serves as a milder oxidant compared to potassium permanganate in organic chemistry []. It selectively oxidizes primary alcohols to aldehydes and, under harsher conditions, to carboxylic acids. Secondary alcohols are converted to ketones. The color change of the solution during the reaction helps distinguish between aldehydes and ketones [].

  • Detection of Sulfur Dioxide

    Potassium dichromate impregnated paper can be used to detect the presence of sulfur dioxide (SO2) []. When exposed to SO2, the orange chromate ions (CrO4²⁻) are reduced to green chromic sulfate (Cr2(SO4)3), indicating the presence of the gas []. However, this test is not entirely specific as other reducing agents can cause a similar color change.

  • Other Analytical Applications

    Potassium dichromate finds use in various qualitative and quantitative analysis techniques. It can be used as a titrant in redox titrations to determine the concentration of unknown reducing agents []. Additionally, it plays a role in specific ion tests for identifying the presence of certain metal cations [].

Physical Description

Potassium bichromate appears as orange red crystals. Denser than water and soluble in water. No distinctive odor. May severely irritate the eyes and respiratory tract. Avoid contact with organic materials. Noncombustible. Used in pyrotehnic displays with tungsten and iron.
ORANGE-TO-RED CRYSTALS.

Color/Form

Orange-red triclinic crystals
Bright orange-red crystals

Boiling Point

Decomposes at 932° F (NTP, 1992)
Decomposes at about 500 °C

Density

2.676 at 77 °F (USCG, 1999)
2.676 at 25 °C/4 °C
2.7 g/cm³

Odor

Odorless, no distinctive odo

Melting Point

748 °F (NTP, 1992)
398 °C

UNII

T4423S18FM

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anti-Infective Agents, Local; Astringents; Caustics; Dyes
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Potassium dichromate is included in the database.
Medication (vet): caustic
MEDICATION (VET): HAS BEEN USED IN ANTITUSSIVE & LYMPHANGITIS MIXTURES; 20 PPM IN FISH TANK WATER TO CONTROL PROTOZOA & FLUKES

Pharmacology

Potassium Dichromate is an orange to red colored, crystalline, inorganic compound that emits toxic chromium fumes upon heating. Potassium dichromate is highly corrosive and is a strong oxidizing agent. This substance is used in wood preservatives, in the manufacture of pigments and in photomechanical processes, but is mainly replaced by sodium dichromate. Potassium dichromate primarily affects the respiratory tract causing ulcerations, shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system. This substance is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity. (NCI05)

MeSH Pharmacological Classification

Caustics

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7778-50-9

Wikipedia

Potassium dichromate

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

In the USA it is usually prepared by the reaction of potassium chloride on sodium dichromate ... In Germany it is obtained from potassium chromate produced by roasting the chrome ore with potassium hydroxide.
Potassium dichromate is produced industrially by roasting chrome ore with potassium carbonate, or, preferably, by reacting sodium dichromate with potassium chloride.

General Manufacturing Information

Chromic acid (H2Cr2O7), potassium salt (1:2): ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
Potassium dichromate has largely been supplanted by the cheaper sodium dichromate but is still used whenever its advantage of being nonhygroscopic is important, for example, in the match, firework, film, and photographic industries.

Analytic Laboratory Methods

A bioluminescent-cell-based microfluidic device for sensing toxicants in drinking water was designed and fabricated. The system employed Vibrio fischeri cells as broad-spectrum sensors to monitor potential systemic cell toxicants in water, such as heavy metal ions and phenol. Specifically, the chip was designed for continuous detection. The chip design included two counter-flow micromixers, a T-junction droplet generator and six spiral microchannels. The cell suspension and water sample were introduced into the micromixers and dispersed into droplets in the air flow. This guaranteed sufficient oxygen supply for the cell sensors. Copper (Cu2+), zinc (Zn2+), potassium dichromate and 3,5-dichlorophenol were selected as typical toxicants to validate the sensing system. Preliminary tests verified that the system was an effective screening tool for acute toxicants although it could not recognize or quantify specific toxicants. A distinct non-linear relationship was observed between the zinc ion concentration and the Relative Luminescence Units (RLU) obtained during testing. Thus, the concentration of simple toxic chemicals in water can be roughly estimated by this system. The proposed device shows great promise for an early warning system for water safety.

Clinical Laboratory Methods

ICP-MS equipped with a collision/reaction cell (CRC) and validated methods were used to monitor plasma (P), red blood cells (RBCs), urine (U) and hair chromium. For urine the results were expressed per gram of creatinine. After 7 days in the intensive care unit, the patient was discharged without renal or liver failure. P, RBC and U were monitored during 49 days. During this period Cr decreased respectively from 2088 ug/L to 5 ug/L, 631 ug/L to 129 ug/L and 3512 ug/g to 10 ug/g. The half-life was much shorter in P than in RBC as the poison was more quickly cleared from the P than from the RBC, suggesting a cellular trapping of the metal. Hair was collected 2 months after the intoxication. We report a very rare case of survival after accidental Cr poisoning which has an extremely poor prognosis and usually leads to rapid death. ...this toxicokinetic study highlights a sequestration of chromium in the RBC and probably in all the cells.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Oxidizing hazardous materials
... Store in a location separate from other materials, especially flammables and combustibles. ... Store in a secure poison location. ... Potassium chromates must be stored to avoid contact with combustible, organic, or other easily oxidized materials (such as paper, wood, sulfur, aluminum, hydrazine, and plastics) since violent reactions occur. A regulated, marked area should be established where potassium chromate is handled, used, or stored. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Potassium dichromate enhanced the effects of mercuric chloride or citrinin on renal slice transport of the organic ions p-aminohippurate & tetraethylammonium under certain experimental conditions. At the doses employed & times studied no effects, or only minimal effects were observed on renal slice transport when the toxic compounds were tested individually. Potassium dichromate (10 mg/kg sc) in combination with mercuric chloride (4 mg/kg, sc) or citrinin (35 or 55 mg/kg, ip), resulted in marked depression of organic ion transport. Similarly, the addition of potassium dichromate to fresh renal cortex slices in combination with mercuric chloride, enhanced the mercuric chloride-induced reduction of transport. No other interactions were observed under in vitro conditions.
The interaction between nitrilotriacetic acid and soluble chromium(IV), ie, potassium dichromate (K2Cr2O7), was studied by the Ames test on Salmonella typhimurium strains TA100, TA92, TA104 and TA103, and the sex linked recessive lethal test on Drosophila melanogaster. For the Ames test, potassium dichromate (0, 10, 15, or 20 ug/plate) was dissolved in distilled water or in different concn of nitrilotriacetic acid in water (1%, 5%, or 10% wt/vol). For the Drosophila, adult feeding (for 24 hr) was the route of admin of potassium dichromate (50 mM) and nitrilotriacetic acid (50 mM) dissolved in a 5% sucrose solution. With all the Salmonella strains the dose response curves showed a synergistic effect of nitrilotriacetic acid on potassium dichromate mutagenicity. The effect depended both on the genetic characteristics of the bacterial strains and the relative concn of dichromate and nitrilotriacetic acid. In the strains TA92 and TA103, the decline of revertants due to toxicity took place at 25 to 30 ug dichromate/plate. In a series comprising a large number of replicates, a statistically significant incr of revertants was produced by dichromate (15 ug/plate) and nitrilotriacetic acid (10%) compared to dichromate alone in all Salmonella strains. In the D melanogaster test, a significant dose related incr of lethal mutations was induced by dichromate both in the absence and presence of nitrilotriacetic acid (the regression lines gave t= 7.699, p < 0.005 without nitrilotriacetic acid and t= 5.112, p < 0.01 with. An in vitro assay was set up to measure in the presence or absence of nitrilotriacetic acid the reduction of potassium dichromate by proteins extracted from Salmonella or Drosophila. More Cr(VI) was reduced to Cr(III) by protein extracts in the presence of nitrilotriacetic acid. A similar enhancement of soluble Cr(VI) mutagenicity in S typhimurium TA92 was produced by 0.005 to 0.0005% ethylenediamine tetraacetic acid (EDTA).
This study aimed to assess the effect of ultraviolet radiation (UVR) and chemical stress (triclosan-TCS; potassium dichromate-PD; prochloraz-PCZ) on bacterial communities of zebrafish (Danio rerio) embryos (ZEBC). Embryos were exposed to two UVR intensities and two chemical concentrations not causing mortality or any developmental effect (equivalent to the No-Observed-Effect Concentration-NOEC; NOEC diluted by 10-NOEC/10). Effects on ZEBC were evaluated using denaturing gradient gel electrophoresis (DGGE) and interpreted considering structure, richness and diversity. ZEBC were affected by both stressors even at concentrations/doses not affecting the host-organism (survival/development). Yet, some stress-tolerant bacterial groups were revealed. The structure of the ZEBC was always affected, mainly due to xenobiotic presence. Richness and diversity decreased after exposure to NOEC of PD. Interactive effects occurred for TCS and UVR. Aquatic microbiota imbalance might have repercussions for the host/aquatic system, particularly in a realistic scenario/climate change perspective therefore, future ecotoxicological models should consider xenobiotics interactions with UVR.
At ecosystems level, environmental parameters such as temperature, pH, dissolved oxygen concentration and intensity of UV radiation (UVR) have an important role on the efficiency of organisms' physiological and behavioral performances and consequently on the capacity of response to contaminants. Insignificant alterations of these parameters may compromise this response. In addition, these parameters can additionally alter chemical compounds by inducing their degradation, producing thereafter other metabolites. Understanding the combined effects of chemicals and environmental parameters is absolutely necessary for an adequate prediction of risk in aquatic environments. According to this scenario, this work aims at studying the combined toxicity of UVR and three xenobiotics: the biocide triclosan (TCS), the metal chromium (as potassium dichromate, PD) and the fungicide prochloraz (PCZ). To achieve this goal zebrafish (Danio rerio) embryos (3hr post fertilization (hpf)) were exposed to several concentrations of each chemical combined with different UV intensities; mortality and eggs were recorded every 24hr for the all test duration (96hr). Results showed different response patterns depending on the toxicant, stress levels and duration of exposure. The combination of UVR and TCS indicated a dose ratio deviation where synergism was observed when UVR was the dominant stressor (day 2). The combination of UVR and PD presented a dose level dependency at day 3 indicating antagonism at low stress levels, changing with time where at day 4, a dose ratio deviation showed statistically that synergism occurred at higher PD concentrations. Finally, UVR combined with PCZ indicated a dose ratio at day 3 and dose level deviation at day 4 of exposure, suggesting a synergistic response when PCZ is the dominant stressor in the combination. The obtained results in this study highlighted the importance of taking into account the possible interaction of stressors and time of exposure to better predict environmental risk.
For more Interactions (Complete) data for POTASSIUM DICHROMATE (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
More stable than sodium dichromate in humid conditions.

Dates

Modify: 2023-08-15

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